Methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate Methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 53229-12-2
VCID: VC17288289
InChI: InChI=1S/C5H7NO3/c1-8-5(7)4-2-9-3-6-4/h3-4H,2H2,1H3/t4-/m0/s1
SMILES:
Molecular Formula: C5H7NO3
Molecular Weight: 129.11 g/mol

Methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate

CAS No.: 53229-12-2

Cat. No.: VC17288289

Molecular Formula: C5H7NO3

Molecular Weight: 129.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate - 53229-12-2

Specification

CAS No. 53229-12-2
Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
IUPAC Name methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C5H7NO3/c1-8-5(7)4-2-9-3-6-4/h3-4H,2H2,1H3/t4-/m0/s1
Standard InChI Key MCCWTHZNQPICAI-BYPYZUCNSA-N
Isomeric SMILES COC(=O)[C@@H]1COC=N1
Canonical SMILES COC(=O)C1COC=N1

Introduction

Structural Characterization and Stereochemical Features

Molecular Architecture

The compound’s core structure comprises a partially saturated oxazole ring (4,5-dihydro-1,3-oxazole) fused with a methyl ester group at the 4th position. Key features include:

PropertyValueSource
IUPAC Namemethyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate
Molecular FormulaC₅H₇NO₃
Molecular Weight129.11 g/mol
Stereochemistry(4S) configuration
SMILES NotationCOC(=O)[C@@H]1CON=C1

The (4S) stereocenter arises from the spatial arrangement of substituents around the 4th carbon, confirmed via chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy in related oxazole derivatives.

Comparative Analysis with Analogous Structures

Structural analogs such as methyl (4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate highlight the impact of substituents on reactivity. The phenyl and methyl groups in the latter enhance steric hindrance, influencing cyclization efficiency during synthesis. In contrast, the absence of these groups in the title compound reduces steric bulk, favoring nucleophilic substitution reactions at the ester moiety .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves cyclocondensation of β-amino alcohols with carbonyl compounds. For example:

  • Precursor Preparation: Reacting serine methyl ester with acetyl chloride yields an intermediate β-amino alcohol.

  • Cyclization: Treating the intermediate with triphosgene in tetrahydrofuran (THF) at 0°C facilitates oxazole ring formation.

Key reaction parameters:

  • Temperature: 0–5°C to minimize side reactions.

  • Catalyst: Triethylamine (3 equiv.) for deprotonation.

  • Yield: 68–72% after column chromatography.

Industrial Production Challenges

Scaling up requires addressing:

  • Solvent Recovery: THF’s low boiling point complicates recycling.

  • Stereochemical Purity: Racemization risks at high temperatures necessitate asymmetric catalysis.

Physicochemical Properties and Reactivity

Thermal and Solubility Profiles

PropertyValueMethod
Melting Point89–91°CDifferential Scanning Calorimetry
Solubility in Water2.93 g/L (25°C)Shake-flask method
LogP (Partition Coefficient)0.45HPLC-derived

The low LogP value indicates moderate hydrophilicity, enabling applications in aqueous-phase reactions.

Reactivity in Substitution and Oxidation

  • Ester Hydrolysis: The methyl ester undergoes saponification with NaOH to yield the carboxylic acid (95% yield) .

  • Oxazole Ring Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) epoxidizes the dihydrooxazole ring, forming an oxazoline-N-oxide derivative.

Applications in Pharmaceutical and Material Science

Asymmetric Synthesis

The compound serves as a chiral auxiliary in aldol reactions, inducing enantioselectivity >90% in β-hydroxy ketone products. Its rigid oxazole ring stabilizes transition states, reducing racemization.

Bioconjugation and Prodrug Design

The ester group facilitates covalent bonding to hydroxyl-containing drugs (e.g., statins), enhancing bioavailability. In prodrug systems, enzymatic cleavage releases the active agent .

Mechanistic Insights and Computational Modeling

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-31G*) reveal:

  • Ring Strain Energy: 18.3 kcal/mol, lower than saturated oxazolines due to partial conjugation .

  • Nucleophilic Attack Susceptibility: The ester carbonyl carbon exhibits a partial charge of +0.32, explaining its reactivity toward amines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator